plumbane CAS No. 91258-86-5](/img/structure/B14360510.png)
[(4-Fluorophenyl)ethynyl](triphenyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl)ethynylplumbane is an organolead compound characterized by the presence of a lead atom bonded to a triphenyl group and a 4-fluorophenyl ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)ethynylplumbane typically involves the reaction of triphenylplumbane with a 4-fluorophenyl ethynyl derivative. One common method is the use of a Grignard reagent, where 4-fluorophenyl ethynyl magnesium bromide reacts with triphenylplumbane under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of (4-Fluorophenyl)ethynylplumbane may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluorophenyl)ethynylplumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The ethynyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl)ethynylplumbane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and in studies of lead-based catalysis.
Biology: Research into the biological effects of organolead compounds often involves this compound as a model.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism by which (4-Fluorophenyl)ethynylplumbane exerts its effects involves interactions with various molecular targets. The lead center can coordinate with different ligands, influencing the reactivity and stability of the compound. Pathways involving electron transfer and coordination chemistry are central to its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluorophenyl)sulfanyl-triphenylplumbane
- (4-Chlorophenyl)sulfanyl-triphenylplumbane
- (4-Nitrophenyl)sulfanyl-triphenylplumbane
Uniqueness
(4-Fluorophenyl)ethynylplumbane is unique due to the presence of the ethynyl group, which imparts distinct electronic properties compared to its sulfanyl and chlorophenyl analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
91258-86-5 |
|---|---|
Molekularformel |
C26H19FPb |
Molekulargewicht |
557 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)ethynyl-triphenylplumbane |
InChI |
InChI=1S/C8H4F.3C6H5.Pb/c1-2-7-3-5-8(9)6-4-7;3*1-2-4-6-5-3-1;/h3-6H;3*1-5H; |
InChI-Schlüssel |
NLNLWRYBZMGFMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Pb](C#CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


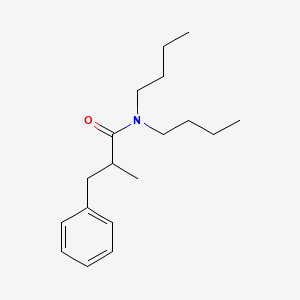
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
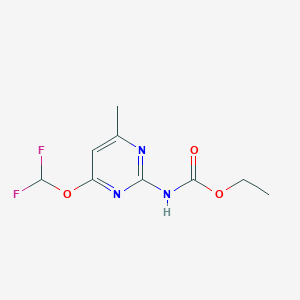
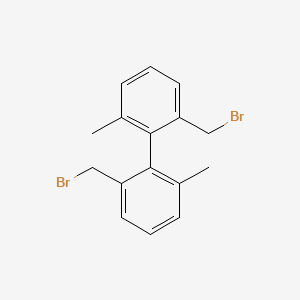

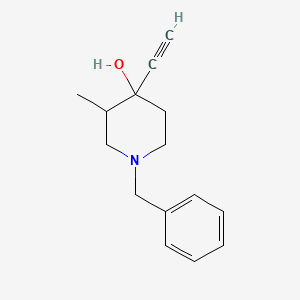

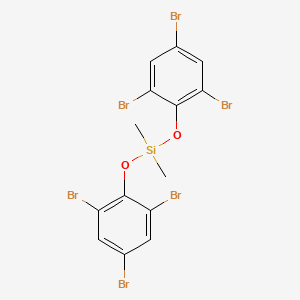
![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)

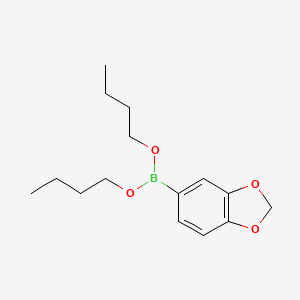
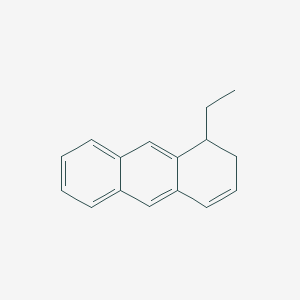
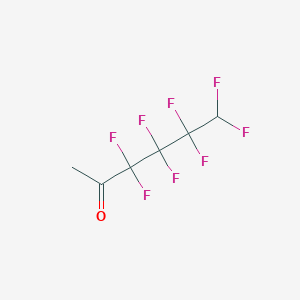
![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
